molecular formula C12H16N2O3 B14938603 N-butyl-3-methyl-4-nitrobenzamide

N-butyl-3-methyl-4-nitrobenzamide

Cat. No.: B14938603
M. Wt: 236.27 g/mol
InChI Key: CMCACCXEQJERIG-UHFFFAOYSA-N
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Description

N-butyl-3-methyl-4-nitrobenzamide is an organic compound with the molecular formula C12H16N2O3 It is a derivative of benzamide, characterized by the presence of a butyl group, a methyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butyl-3-methyl-4-nitrobenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

Industrial production of benzamide derivatives typically involves the reaction of carboxylic acids with amines at high temperatures (above 180°C). this method may not be suitable for all functionalized molecules .

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides depending on the substituents introduced.

Scientific Research Applications

N-butyl-3-methyl-4-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, including antibacterial and antioxidant activities .

Comparison with Similar Compounds

N-butyl-3-methyl-4-nitrobenzamide can be compared with other benzamide derivatives, such as:

These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their alkyl groups.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

N-butyl-3-methyl-4-nitrobenzamide

InChI

InChI=1S/C12H16N2O3/c1-3-4-7-13-12(15)10-5-6-11(14(16)17)9(2)8-10/h5-6,8H,3-4,7H2,1-2H3,(H,13,15)

InChI Key

CMCACCXEQJERIG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C

Origin of Product

United States

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